2-Amino-4-morpholin-4-yl-pyrimidine
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Overview
Description
2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound with the molecular formula C8H12N4O. It is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a morpholine ring at the 4-position.
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes .
Mode of Action
Given its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-morpholin-4-yl-pyrimidine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors, but specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine typically involves the reaction of 2-chloro-4-morpholin-4-yl-pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Chloro-4-morpholin-4-yl-pyrimidine+NH3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-morpholin-4-yl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-4-morpholin-4-yl-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but with a methyl group instead of a morpholine ring.
2-Amino-4-chloropyrimidine: Contains a chlorine atom instead of a morpholine ring.
2-Amino-4-phenylpyrimidine: Contains a phenyl group instead of a morpholine ring.
Uniqueness
2-Amino-4-morpholin-4-yl-pyrimidine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the design of compounds with enhanced biological activity and selectivity .
Properties
IUPAC Name |
4-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSFEOPXQLLAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332705 |
Source
|
Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861031-56-3 |
Source
|
Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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